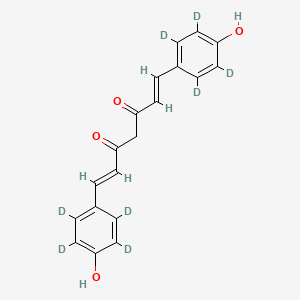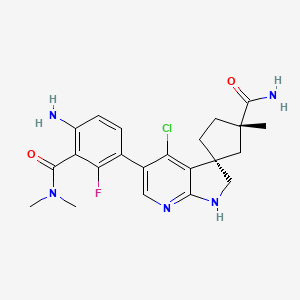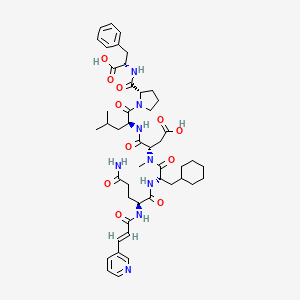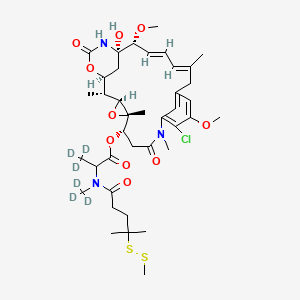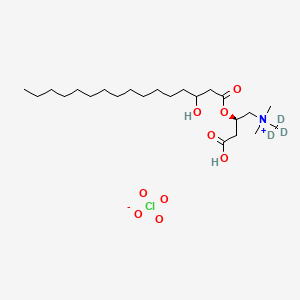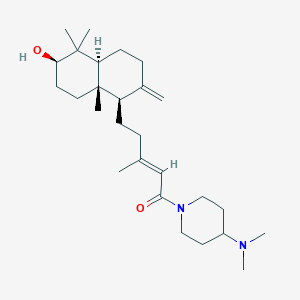
Apoptosis inducer 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apoptosis inducer 10: is a potent compound known for its ability to induce apoptosis, or programmed cell death, in various cell lines. This compound has shown significant antiproliferative effects, particularly in cancer cells, making it a valuable tool in cancer research and therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of Apoptosis inducer 10 involves the incorporation of an amino moiety to alepterolic acid, which enhances its activity against cancer cell lines. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the incorporation of the amino group .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions: : Apoptosis inducer 10 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, Apoptosis inducer 10 is used to study the mechanisms of apoptosis and to develop new compounds with enhanced apoptotic activity .
Biology: : In biological research, this compound is used to investigate the pathways involved in programmed cell death and to identify potential targets for therapeutic intervention .
Medicine: : In medicine, this compound is being explored as a potential treatment for various cancers due to its ability to selectively induce apoptosis in cancer cells while sparing healthy cells .
Industry: : In the pharmaceutical industry, this compound is used in the development of new anticancer drugs and in the screening of potential therapeutic agents .
Mecanismo De Acción
Apoptosis inducer 10 exerts its effects through a mitochondria-dependent endogenous pathway. It decreases the ratio of Bcl-2 to Bax in HeLa cells, leading to the release of cytochrome c. This, in turn, activates caspase-9 and caspase-3, resulting in the cleavage of PARP proteins and ultimately inducing apoptosis .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include Actinomycin D, Camptothecin, Cycloheximide, Dexamethasone, and Etoposide. These compounds also induce apoptosis but through different mechanisms and with varying degrees of efficacy .
Uniqueness: : What sets Apoptosis inducer 10 apart is its specific mechanism of action involving the mitochondria-dependent pathway and its high efficacy in inducing apoptosis in cancer cells. This makes it a promising candidate for further research and development in cancer therapy .
Propiedades
Fórmula molecular |
C27H46N2O2 |
|---|---|
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
(E)-5-[(1R,4aS,6R,8aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-[4-(dimethylamino)piperidin-1-yl]-3-methylpent-2-en-1-one |
InChI |
InChI=1S/C27H46N2O2/c1-19(18-25(31)29-16-13-21(14-17-29)28(6)7)8-10-22-20(2)9-11-23-26(3,4)24(30)12-15-27(22,23)5/h18,21-24,30H,2,8-17H2,1,3-7H3/b19-18+/t22-,23-,24-,27+/m1/s1 |
Clave InChI |
LAMIOISISMLBHF-HHUMICFVSA-N |
SMILES isomérico |
C/C(=C\C(=O)N1CCC(CC1)N(C)C)/CC[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C |
SMILES canónico |
CC(=CC(=O)N1CCC(CC1)N(C)C)CCC2C(=C)CCC3C2(CCC(C3(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


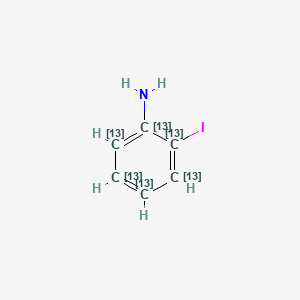
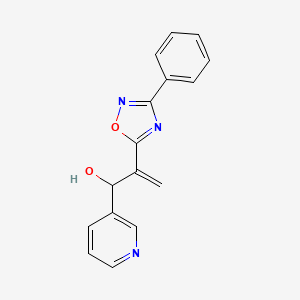
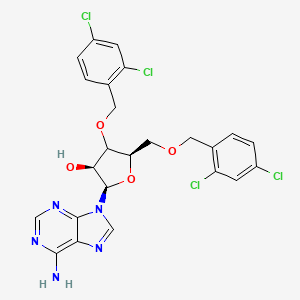
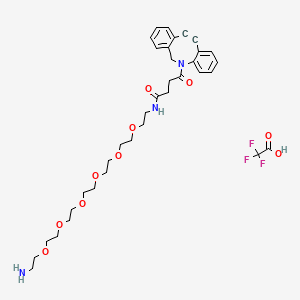

![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410452.png)

